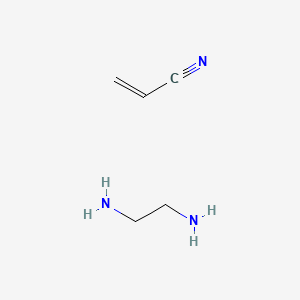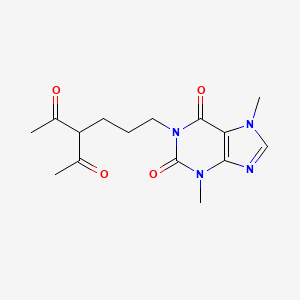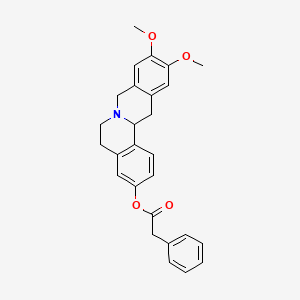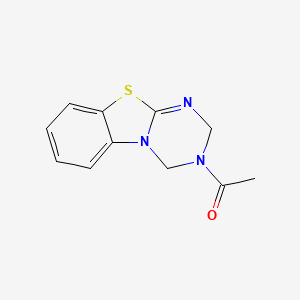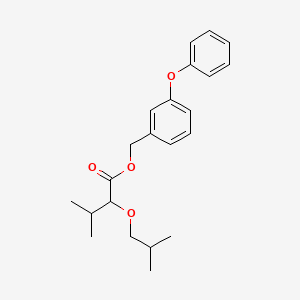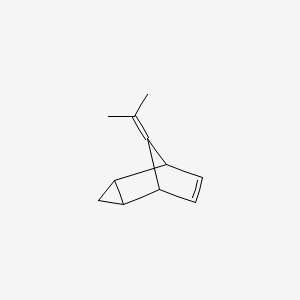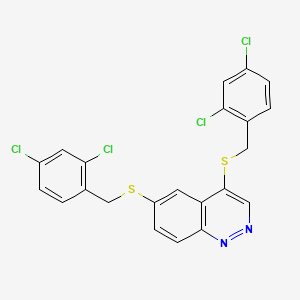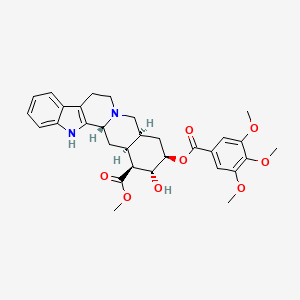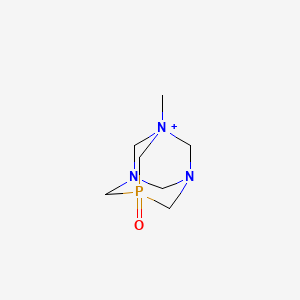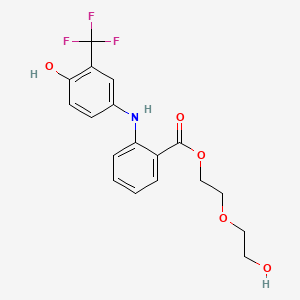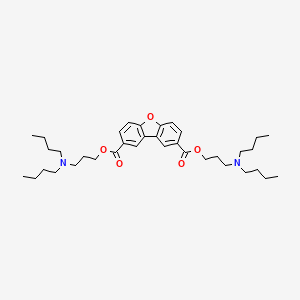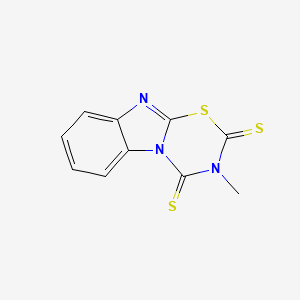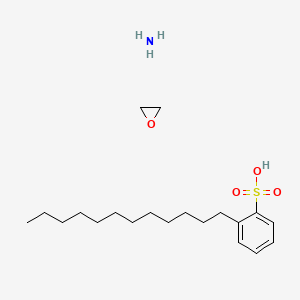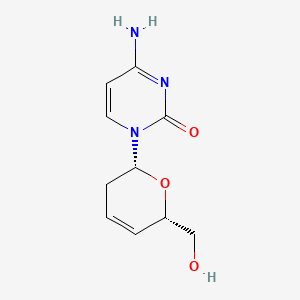
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is a heterocyclic compound that features a pyrimidinone core with an amino group at the 4-position and a pyran ring attached to the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- can be achieved through several synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc).
Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature, pressure, and solvent, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the 4-position.
科学研究应用
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound is structurally similar and has been used as a molecular scaffold in the design of biologically active compounds.
3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another related compound with applications in heterocyclic chemistry.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(3,6-dihydro-6-(hydroxymethyl)-2H-pyran-2-yl)-, (2R-cis)- is unique due to its specific structural features, such as the combination of a pyrimidinone core with a pyran ring and an amino group
属性
CAS 编号 |
132198-20-0 |
|---|---|
分子式 |
C10H13N3O3 |
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,6S)-6-(hydroxymethyl)-3,6-dihydro-2H-pyran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O3/c11-8-4-5-13(10(15)12-8)9-3-1-2-7(6-14)16-9/h1-2,4-5,7,9,14H,3,6H2,(H2,11,12,15)/t7-,9+/m0/s1 |
InChI 键 |
XCGYEIVKJJFVIP-IONNQARKSA-N |
手性 SMILES |
C1C=C[C@H](O[C@H]1N2C=CC(=NC2=O)N)CO |
规范 SMILES |
C1C=CC(OC1N2C=CC(=NC2=O)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



